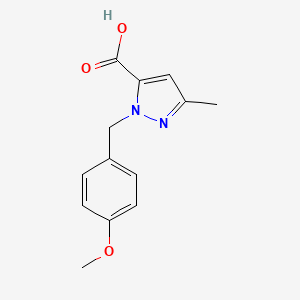
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid
概要
説明
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, also known as MPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPA is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects. In
科学的研究の応用
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a wide range of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been used as a tool to study the role of the GABAergic system in the brain. It has been shown to be a potent and selective inhibitor of the GABA transporter GAT-1, which is responsible for the reuptake of GABA from the synaptic cleft. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has also been shown to have anticonvulsant properties and has been used to study the mechanisms underlying epilepsy.
In cancer research, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have anticancer properties and has been used as a potential chemotherapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which tumors develop new blood vessels.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is complex and not fully understood. In the case of its GABAergic effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is thought to act by binding to the GAT-1 transporter and inhibiting the reuptake of GABA from the synaptic cleft. This leads to an increase in extracellular GABA levels, which can have a range of effects on neuronal activity. In the case of its anticancer effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is thought to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
生化学的および生理学的効果
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have a range of biochemical and physiological effects, depending on the context in which it is used. In the case of its GABAergic effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to increase the levels of extracellular GABA in the brain, leading to a range of effects on neuronal activity. These effects can include sedation, anticonvulsant activity, and anxiolytic effects. In the case of its anticancer effects, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
実験室実験の利点と制限
One advantage of using 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in lab experiments is its potency and selectivity. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to be a potent and selective inhibitor of the GAT-1 transporter, making it a useful tool for studying the role of the GABAergic system in the brain. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid's anticancer properties also make it a potentially useful tool for studying the mechanisms underlying cancer growth and metastasis.
One limitation of using 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in lab experiments is its potential toxicity. 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to have toxic effects on some cell types, particularly at higher concentrations. Careful monitoring of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid concentrations and exposure times is necessary to avoid potential toxicity.
将来の方向性
There are several future directions for research on 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is the development of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid analogs with improved potency and selectivity. Another area of interest is the use of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a potential chemotherapeutic agent in the treatment of cancer. Further research is needed to determine the optimal dosages and administration routes for 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid in cancer treatment. Additionally, the mechanisms underlying 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid's effects on the GABAergic system and its potential therapeutic applications in neurological disorders such as epilepsy and anxiety disorders warrant further investigation.
Conclusion
In conclusion, 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, or 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid, is a synthetic compound that has a wide range of scientific research applications. Its potency and selectivity make it a useful tool for studying the GABAergic system in the brain and the mechanisms underlying cancer growth and metastasis. Further research is needed to fully understand the mechanisms of 1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid's effects and to develop new analogs with improved properties.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-12(13(16)17)15(14-9)8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSBHLDTHSOCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)
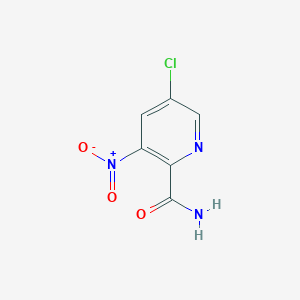
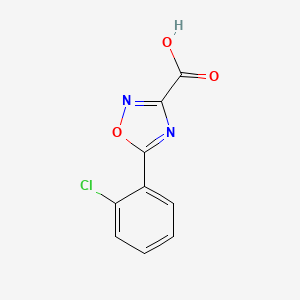
![1-Benzyloctahydro-4H-cyclopenta[b]pyridin-4-one hydrochloride](/img/structure/B1465034.png)
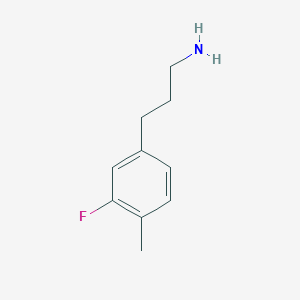
![8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1465036.png)
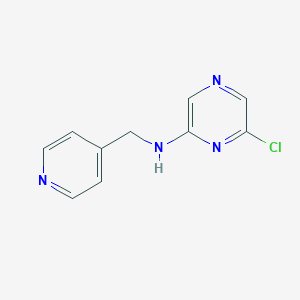
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1465041.png)
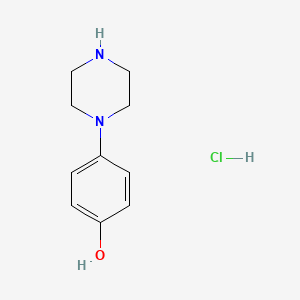
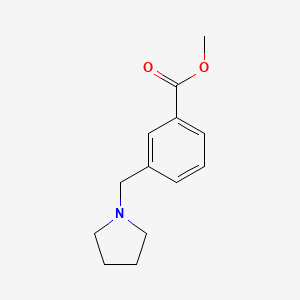
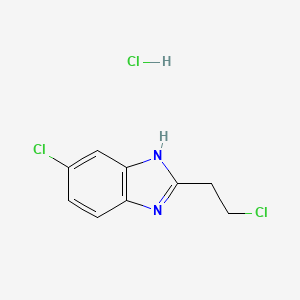
![4-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465048.png)
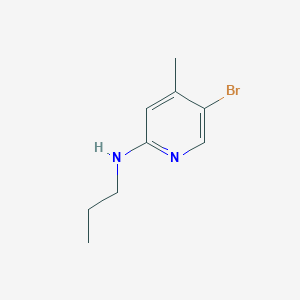
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)